![molecular formula C13H16ClNO3 B1330269 4-[(氯乙酰)氨基]苯甲酸丁酯 CAS No. 106214-24-8](/img/structure/B1330269.png)
4-[(氯乙酰)氨基]苯甲酸丁酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Butyl 4-[(chloroacetyl)amino]benzoate is a useful research compound. Its molecular formula is C13H16ClNO3 and its molecular weight is 269.72 g/mol. The purity is usually 95%.
The exact mass of the compound Butyl 4-[(chloroacetyl)amino]benzoate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 39575. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Butyl 4-[(chloroacetyl)amino]benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Butyl 4-[(chloroacetyl)amino]benzoate including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗分枝杆菌潜力
Tengler 等人 (2013) 的一项研究探索了类似于 4-[(氯乙酰)氨基]苯甲酸丁酯的化合物的抗分枝杆菌特性。他们发现,某些衍生物对分枝杆菌属的活性高于标准药物,如环丙沙星和异烟肼。这些发现表明在治疗分枝杆菌感染中具有潜在应用 (Tengler 等人,2013)。
理化性质和潜在的 β 受体阻滞活性
Stankovicová 等人 (2014) 研究了包括 4-[(氯乙酰)氨基]苯甲酸丁酯衍生物在内的化合物的理化性质,以了解其潜在的超短效 β 受体阻滞活性。亲脂性和酸碱性等理化特性对药物的生物活性起着至关重要的作用,表明该化合物在医学研究中的重要性 (Stankovicová 等人,2014)。
不对称合成应用
Csatayová 等人 (2011) 证明了类似化合物在不对称合成中的应用。他们的研究涉及非环状烯丙胺的二羟基化,导致合成 3,6-二脱氧-3-氨基-L-塔洛糖,这是复杂化学合成中的重要一步 (Csatayová 等人,2011)。
抗肿瘤特性
Seagren 等人 (2009) 在一种密切相关的化合物中发现了抗肿瘤特性,表明 4-[(氯乙酰)氨基]苯甲酸丁酯可能在癌症研究和治疗中具有类似的应用 (Seagren 等人,2009)。
离子熔体中的弗里斯重排
Harjani 等人 (2001) 在弗里斯重排反应中使用了一种类似的化合物,表明在有机合成和化学研究中具有潜在应用 (Harjani 等人,2001)。
机械致变色发光
Zhao 等人 (2019) 报道了一种与 4-[(氯乙酰)氨基]苯甲酸丁酯密切相关的化合物,表现出机械致变色发光。这一特性可以用于开发具有压敏发光特性的新材料 (Zhao 等人,2019)。
作用机制
Target of Action
It is suggested that derivatives of this compound may interact with voltage-gated potassium channels .
Mode of Action
It is known that the compound can undergo reactions at the benzylic position .
Biochemical Pathways
It is suggested that derivatives of this compound may enhance bmp-2-stimulated commitment of c2c12 cells into osteoblasts .
生化分析
Biochemical Properties
Butyl 4-[(chloroacetyl)amino]benzoate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with sodium ion channels on nerve membranes, where it binds to specific sites and reduces the passage of sodium ions. This interaction affects the membrane potential and blocks the conduction of nerve impulses, making it a potential local anesthetic . Additionally, butyl 4-[(chloroacetyl)amino]benzoate may interact with other ion channels and receptors, influencing various biochemical pathways.
Cellular Effects
Butyl 4-[(chloroacetyl)amino]benzoate has notable effects on different cell types and cellular processes. In neuronal cells, it inhibits the conduction of nerve impulses by blocking sodium ion channels, leading to a loss of local sensation without affecting consciousness . This compound may also influence cell signaling pathways, gene expression, and cellular metabolism by modulating ion channel activity and interacting with other cellular receptors.
Molecular Mechanism
The molecular mechanism of butyl 4-[(chloroacetyl)amino]benzoate involves its binding interactions with biomolecules, particularly sodium ion channels. By binding to these channels, the compound inhibits the influx of sodium ions, thereby reducing membrane excitability and blocking nerve impulse conduction . This inhibition is reversible, allowing for temporary anesthesia. Additionally, butyl 4-[(chloroacetyl)amino]benzoate may affect enzyme activity and gene expression through its interactions with other cellular targets.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of butyl 4-[(chloroacetyl)amino]benzoate can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that butyl 4-[(chloroacetyl)amino]benzoate remains stable under specific conditions, but its activity may decrease over extended periods due to degradation . Long-term exposure to the compound in in vitro or in vivo studies may result in sustained inhibition of nerve impulse conduction and potential changes in cellular metabolism.
Dosage Effects in Animal Models
The effects of butyl 4-[(chloroacetyl)amino]benzoate vary with different dosages in animal models. At low doses, the compound effectively blocks nerve impulse conduction without causing significant adverse effects . At higher doses, toxic effects such as tissue irritation and potential systemic toxicity may be observed. Threshold effects are also noted, where a minimum concentration is required to achieve the desired anesthetic effect.
Metabolic Pathways
Butyl 4-[(chloroacetyl)amino]benzoate is involved in several metabolic pathways, interacting with enzymes and cofactors. The compound undergoes metabolic transformations, including hydrolysis and conjugation reactions, which influence its activity and elimination from the body . These metabolic processes can affect the compound’s efficacy and duration of action, as well as its potential side effects.
Transport and Distribution
Within cells and tissues, butyl 4-[(chloroacetyl)amino]benzoate is transported and distributed through various mechanisms. It may interact with transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in specific tissues . The compound’s distribution is influenced by its chemical properties, such as lipophilicity and molecular size, which affect its ability to penetrate cellular barriers.
Subcellular Localization
The subcellular localization of butyl 4-[(chloroacetyl)amino]benzoate is crucial for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization can influence its interactions with biomolecules and its overall efficacy as a biochemical agent.
属性
IUPAC Name |
butyl 4-[(2-chloroacetyl)amino]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO3/c1-2-3-8-18-13(17)10-4-6-11(7-5-10)15-12(16)9-14/h4-7H,2-3,8-9H2,1H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAGNXKQRLZIKND-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(=O)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00284883 |
Source


|
| Record name | butyl 4-[(chloroacetyl)amino]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00284883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106214-24-8 |
Source


|
| Record name | butyl 4-[(chloroacetyl)amino]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00284883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
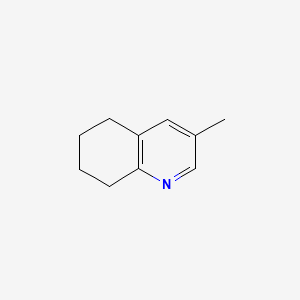
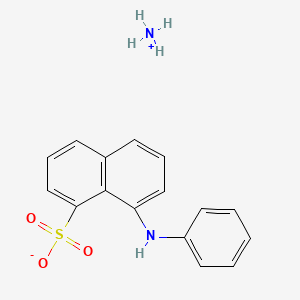
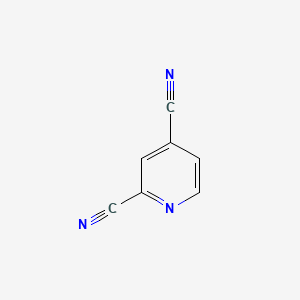
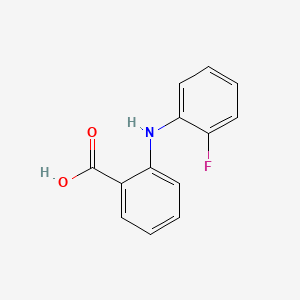
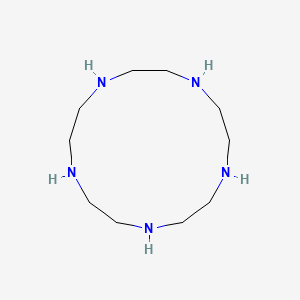
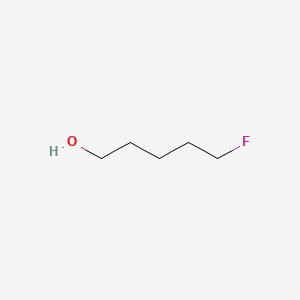

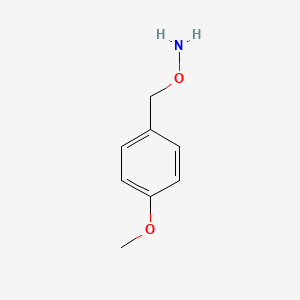

![N-Methyl-N-[4-(methylsulfonyl)-2-nitrophenyl]amine](/img/structure/B1330200.png)
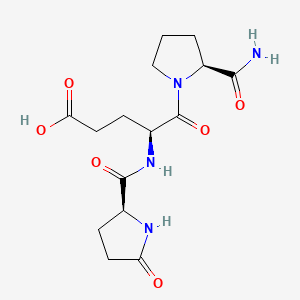
![Ethanol, 2,2'-[(4-fluoro-3-nitrophenyl)imino]bis-](/img/structure/B1330206.png)
![2-Methylbicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B1330208.png)

